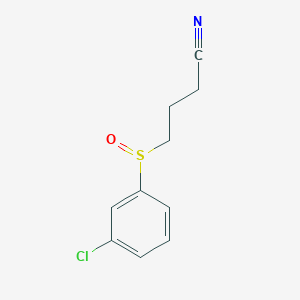

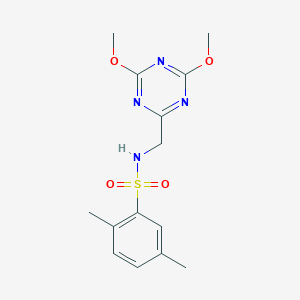

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

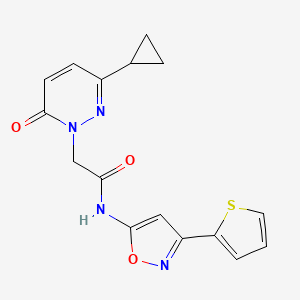

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide, also known as SB-216763, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various physiological processes, including glycogen metabolism, cell differentiation, and apoptosis. SB-216763 has been widely used in scientific research to investigate the role of GSK-3 in different biological pathways.

科学的研究の応用

Synthesis of Metabolites and Drug Candidates

Researchers have explored the synthesis of specific metabolites and potential therapeutic agents. For instance, the synthesis of a metabolite of metoclopramide, which involves the coupling of specific benzamides, underscores the compound's relevance in understanding drug metabolism and detection in biological samples (Maurich et al., 1994). Similarly, the creation of selective inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase, designed from benzamido-adenosine analogues, highlights the role of these compounds in developing treatments for sleeping sickness (Calenbergh et al., 1994).

Conformational and Structural Analysis

Conformational analysis of furan- and thiophene-based arylamides has revealed insights into their structural preferences, which are essential for understanding their behavior as foldamer building blocks (Galan et al., 2013). This research provides valuable information on how intramolecular forces influence the conformational flexibility of these compounds, which is crucial for their application in designing novel molecular architectures.

Pharmacological Applications

The compounds have also been evaluated for their pharmacological potential, such as their role as serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 1996). This research is indicative of the broader utility of benzamides in developing drugs that target specific receptors for therapeutic benefits.

Chemical Synthesis and Catalysis

Research on the regioselective ortho-acetoxylation and methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation highlights the application of these compounds in facilitating specific chemical transformations (Reddy et al., 2011). Such studies are fundamental in the development of efficient synthetic methodologies that can be applied in various chemical synthesis contexts.

作用機序

Target of Action

Similar compounds like 2-methoxyestradiol have been found to inhibit the formation of new blood vessels that tumors need in order to grow (angiogenesis) .

Mode of Action

Related compounds such as glyburide stimulate insulin secretion through the closure of atp-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations .

Biochemical Pathways

Compounds like pirtobrutinib, a kinase inhibitor, affect the signaling protein of the b-cell antigen receptor (bcr) and cytokine receptor pathways .

Pharmacokinetics

Similar compounds like 2-methoxyestradiol have been found to bind to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin .

Result of Action

Related compounds like glyburide are used to improve glycemic control in adults with type 2 diabetes mellitus .

特性

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYPRYRXEQNWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)

![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)

![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)